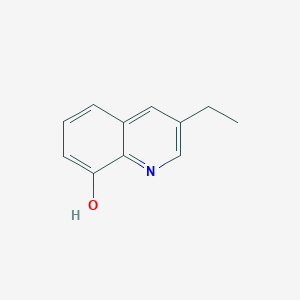

8-Quinolinol, 3-ethyl-

説明

Preamble to the Quinoline (B57606) Core: Significance and Diverse Applications in Scientific Disciplines

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a cornerstone in the architecture of a multitude of biologically active molecules. researchgate.netfordham.edu Its unique structural and electronic properties have made it a privileged scaffold in medicinal chemistry, leading to the development of therapeutic agents across a wide spectrum of diseases. nih.govelectronicsandbooks.com The quinoline nucleus is a key component in drugs exhibiting anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral activities. researchgate.netelectronicsandbooks.com The ability to readily modify the quinoline ring system through various chemical reactions allows for the fine-tuning of its pharmacological profile, making it a subject of continuous and intensive research in drug discovery. researchgate.net

The 8-Hydroxyquinoline (B1678124) Moiety as a Privileged Scaffold in Medicinal Chemistry and Materials Science

The introduction of a hydroxyl group at the 8-position of the quinoline ring gives rise to 8-hydroxyquinoline (8-HQ), also known as oxine. This modification significantly expands the compound's utility, establishing the 8-HQ moiety as a "privileged scaffold". indexcopernicus.com The defining feature of 8-HQ is its ability to act as a potent, bidentate chelating agent for a wide array of metal ions. researchgate.netscispace.com This metal-binding capacity is central to many of its biological activities, including its roles as an antibacterial, antifungal, neuroprotective, and anti-HIV agent. researchgate.netscispace.commdpi.com Beyond medicine, the chelation properties of 8-HQ derivatives are harnessed in materials science, where their metal complexes are employed as fluorescent chemosensors for detecting metal ions and as electron-carrying components in Organic Light-Emitting Diodes (OLEDs). scispace.commdpi.com

Rationale for Specific Research Focus on 3-Ethyl-8-Quinolinol Derivatives

While substitutions at the 5- and 7-positions of the 8-HQ ring are common, modifications at the 3-position are less frequent but of significant scientific interest. Research into 3-substituted derivatives, such as 3-halo-8-quinolinols, has revealed potent antifungal activity, suggesting that the position of the substituent critically influences the biological mechanism of action. electronicsandbooks.com For instance, studies have shown that 8-quinolinol and its 3- and 4-halo analogues appear to share common sites of fungitoxic action, which differ from those of 5-, 6-, and 7-substituted derivatives. electronicsandbooks.com

Historical Trajectory and Evolution of Research on Substituted 8-Quinolinols

The scientific journey of 8-hydroxyquinoline derivatives began over a century ago, with early recognition of their antimicrobial properties. nih.govmdpi.com Initial research focused on the synthesis and activity of simple derivatives, particularly halogenated ones, for antifungal and antibacterial applications. nih.govnih.gov A significant step in the evolution of this research was the systematization of synthetic methods to control the position of substitution on the 8-quinolinol ring, which was detailed in a 1995 paper by Gershon and colleagues. fordham.edu This work provided a clearer pathway for creating specific isomers for targeted studies. fordham.edu

In recent decades, research has evolved from these foundational applications toward more complex and targeted uses. The focus has shifted to designing multifunctional molecules, such as Mannich bases derived from 8-HQ, which show promise as selective anticancer agents that can overcome multidrug resistance. indexcopernicus.commdpi.comnih.gov Furthermore, the concept of molecular hybridization has emerged, where the 8-HQ scaffold is combined with other pharmacophores to create novel compounds with enhanced or dual-action therapeutic potential. nih.govnih.govacs.org

Current Research Paradigms and Emerging Directions for 8-Quinolinol, 3-ethyl-

Current research on the 8-hydroxyquinoline scaffold is vibrant and multidisciplinary. Key emerging directions include:

Anticancer Drug Development : A major focus is on designing 8-HQ derivatives and their metal complexes as potent anticancer agents. nih.gov This includes the development of molecules that are selectively toxic to multidrug-resistant (MDR) cancer cells and the synthesis of metal complexes (e.g., with iron or cobalt) that can act as telomerase inhibitors by targeting G-quadruplex DNA. nih.govnih.govacs.org

Novel Antimicrobial Agents : The rise of antibiotic resistance has spurred the development of new antibacterial and antifungal compounds. Hybrid molecules, such as those combining 8-HQ with a 1,2,3-triazole moiety, are being synthesized and tested against various pathogens. nih.govacs.org

Materials Science Innovations : The unique photophysical properties of 8-HQ metal complexes continue to be exploited in materials science. Research is ongoing to develop new fluorescent sensors for environmental and biological monitoring and to create novel polymers and materials for advanced applications like OLEDs. scispace.commdpi.com

Corrosion Inhibition : There is growing interest in using 8-hydroxyquinoline derivatives as effective corrosion inhibitors for various metals and alloys in industrial settings. researchgate.netnih.gov

While specific research on 8-Quinolinol, 3-ethyl- is not extensively documented, its future exploration will likely align with these major paradigms. The presence of the 3-ethyl group makes it a candidate for SAR studies within these fields. Future research could logically involve the synthesis of its metal complexes to evaluate their anticancer or photoluminescent properties, or its use as a building block for more complex hybrid structures aimed at novel antimicrobial or materials science applications.

Chemical Data and Applications

The following tables provide a summary of key chemical data for relevant compounds and an overview of the broad applications of the 8-hydroxyquinoline scaffold.

Table 1: Physicochemical Properties of Selected Quinoline Derivatives

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Note |

|---|---|---|---|---|

| 8-Quinolinol | Quinolin-8-ol | C₉H₇NO | 145.16 | Also known as Oxine or 8-Hydroxyquinoline. It is a white to off-white crystalline powder. |

| 8-Quinolinol, 3-ethyl- | 3-Ethylquinolin-8-ol | C₁₁H₁₁NO | 173.21 | The subject of this article. Synthesis involves the reaction of o-aminophenol with 2-ethylacrolein (B1207793). |

Data sourced from PubChem and synthesis literature.

Table 2: Summary of Research Applications for the 8-Hydroxyquinoline Scaffold

| Application Area | Specific Use | Mechanism/Key Feature | References |

|---|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Chelation of essential metal ions, inhibition of enzymes like telomerase, induction of apoptosis. | nih.govnih.govnih.gov |

| Neuroprotective Agents | Modulation of metal ion homeostasis in the brain. | researchgate.netmdpi.com | |

| Antimicrobial Agents | Disruption of microbial cell processes through metal chelation and other mechanisms. | scispace.comnih.gov | |

| Antiviral Agents (e.g., Anti-HIV) | Inhibition of viral enzymes like integrase. | scispace.commdpi.com | |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Forms stable, luminescent metal complexes (e.g., with Aluminum) that act as electron transporters and emitters. | scispace.commdpi.com |

| Fluorescent Chemosensors | Forms complexes with metal ions, leading to a detectable change in fluorescence for analytical purposes. | scispace.com | |

| Industrial Chemistry | Corrosion Inhibitors | Adsorption onto metal surfaces, forming a protective layer. | researchgate.netnih.gov |

Compound Nomenclature

The following table lists the chemical compounds mentioned throughout this article for clarity and reference.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 8-Quinolinol, 3-ethyl- |

| Quinoline |

| 8-Hydroxyquinoline (8-HQ, Oxine) |

| 5,7-Dichloro-8-quinolinol |

| 3-Halo-8-quinolinols |

| o-Aminophenol |

| 2-Ethylacrolein |

| 8-Nitroquinoline |

| 3-Aryl-4(1H)-quinolones |

| 1,2,3-Triazole |

| Iron(III) |

| Cobalt(II) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-6-9-4-3-5-10(13)11(9)12-7-8/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOHTKIAQIBFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074118 | |

| Record name | 8-Quinolinol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111470-98-5 | |

| Record name | 8-Quinolinol, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 8 Quinolinol, 3 Ethyl

Direct Synthetic Pathways for 3-Ethyl-8-Quinolinol

The direct construction of the 3-ethyl-8-quinolinol core can be achieved through several established quinoline (B57606) synthesis methods. These approaches typically involve the condensation and cyclization of acyclic precursors.

Condensation Reactions Utilizing 2-Ethylacrolein (B1207793) with o-Aminophenol

A primary method for synthesizing 3-substituted-8-quinolinols is a variation of classic quinoline syntheses, such as the Doebner-von Miller reaction. This reaction involves the condensation of an aniline (B41778), in this case, o-aminophenol, with an α,β-unsaturated carbonyl compound. wikipedia.org To obtain the 3-ethyl substituent, 2-ethylacrolein serves as the appropriate α,β-unsaturated aldehyde.

The general mechanism involves the initial Michael addition of the amino group of o-aminophenol to the 2-ethylacrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration and oxidation to form the aromatic quinoline ring system. Strong acids like sulfuric acid or hydrochloric acid are often used to catalyze the reaction. wikipedia.orgiipseries.org

Table 1: Key Quinoline Syntheses Applicable to 3-Ethyl-8-Quinolinol

| Synthesis Name | Precursors | Catalyst/Conditions | Description |

| Doebner-von Miller | o-Aminophenol, 2-Ethylacrolein | Lewis or Brønsted acids (e.g., HCl, H₂SO₄) | Reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline. wikipedia.org |

| Skraup | o-Aminophenol, Glycerol (B35011) derivative, Oxidizing agent | H₂SO₄, Nitrobenzene | A vigorous reaction that synthesizes quinolines, though less specific for a 3-ethyl group without modified precursors. wikipedia.orgresearchgate.net |

| Friedländer | 2-Amino-hydroxybenzaldehyde, 2-Pentanone | Acid or Base | Condensation of a 2-aminoaryl aldehyde with a ketone containing an α-methylene group. wikipedia.orgalfa-chemistry.com |

| Combes | o-Aminophenol, β-Diketone | Acid (e.g., H₂SO₄) | Condensation of an aniline with a β-diketone followed by acid-catalyzed ring closure. wikipedia.orgquimicaorganica.org |

Multi-component One-Pot Synthetic Approaches to Substituted 8-Quinolinols

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step, avoiding the isolation of intermediates. nih.gov For the synthesis of substituted quinolines, MCRs can involve the reaction of an aniline, an aldehyde, and an activated carbonyl compound. A potential one-pot approach to 3-ethyl-8-quinolinol could involve the reaction of o-aminophenol, propanal, and a pyruvic acid derivative, catalyzed by an acid. These methods are valued for their efficiency and rapid generation of molecular diversity. nih.gov

Derivatization Strategies for the 8-Quinolinol Core, Applicable to 3-Ethyl Substitution

Once the 3-ethyl-8-quinolinol nucleus is formed, it can be further modified to introduce a variety of functional groups at other positions on the quinoline ring. These transformations are key to tuning the molecule's properties for specific applications.

Functionalization at Various Ring Positions of the Quinoline Nucleus

The 8-quinolinol ring is activated towards electrophilic substitution, particularly at the positions ortho and para to the hydroxyl group (positions 7 and 5). The electron-donating nature of the hydroxyl group directs incoming electrophiles to these sites. Halogenation, nitration, and sulfonation can be achieved at these positions, providing handles for further synthetic modifications.

Introduction of Diverse Substituents via Cross-Coupling Reactions (e.g., Suzuki Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov If 3-ethyl-8-quinolinol is first halogenated (e.g., brominated at the 5- or 7-position), these halo-derivatives can serve as substrates for a variety of cross-coupling reactions.

Suzuki Coupling : This reaction couples the halo-quinolinol with a boronic acid or ester to form a new C-C bond, allowing for the introduction of aryl or vinyl substituents. nih.govwikipedia.org

Buchwald-Hartwig Amination : This method enables the formation of C-N bonds by coupling the halo-quinolinol with a primary or secondary amine. wikipedia.orglibretexts.orgresearchgate.net

Sonogashira Coupling : This reaction introduces alkynyl groups by coupling the halo-quinolinol with a terminal alkyne. organic-chemistry.orgwikipedia.orgajouronline.com

Heck Reaction : This reaction forms a C-C bond by coupling the halo-quinolinol with an alkene. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki | Aryl/Vinyl Halide + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd catalyst, Phosphine Ligand, Base | C-N |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (alkynyl) |

| Heck | Aryl Halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (alkenyl) |

Mannich Reaction Applications for Aminomethylation

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. nih.govnih.gov In the case of 8-quinolinol, the phenol (B47542) ring is sufficiently activated for this reaction to occur, typically at the 7-position, which is ortho to the hydroxyl group. acs.org The reaction involves treating 3-ethyl-8-quinolinol with formaldehyde (B43269) and a primary or secondary amine. nih.govproquest.com

This reaction is highly versatile as a wide variety of amines can be used, leading to a diverse library of 7-aminomethyl-3-ethyl-8-quinolinol derivatives. nih.govresearchgate.net These modifications can significantly alter the solubility and chelating properties of the parent molecule. The reaction generally proceeds under mild conditions, making it a highly useful tool for derivatization. nih.govproquest.com

Strategies for Heterocycle Annulation and Ring Modifications

The construction of the 3-ethyl-8-quinolinol molecule primarily relies on heterocycle annulation strategies, where a benzene (B151609) ring is fused to a pyridine (B92270) ring. Established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, can be adapted to produce this specific derivative. researchgate.netwikipedia.org

The Skraup synthesis , a cornerstone in quinoline preparation, involves the reaction of an aniline derivative with glycerol and an oxidizing agent in the presence of sulfuric acid. wikipedia.orgiipseries.org For the synthesis of 8-hydroxyquinoline (B1678124), o-aminophenol is the key starting material, reacting with acrolein (formed in situ from glycerol) to undergo cyclization. researchgate.netresearchgate.netgoogle.com To introduce the 3-ethyl substituent, a modified Skraup reaction can be employed using a substituted α,β-unsaturated aldehyde or ketone in place of glycerol. researchgate.net

Similarly, the Doebner-von Miller reaction offers a versatile route to substituted quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. iipseries.orgnih.govwikipedia.org This method provides an alternative pathway to 3-ethyl-8-quinolinol, again starting from o-aminophenol and an appropriate carbonyl compound that can generate the 3-ethyl substitution pattern upon cyclization.

The Friedländer annulation presents another powerful strategy, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orggoogle.comnih.govresearchgate.net A catalyst-free, microwave-assisted Friedländer synthesis has been reported for the efficient, single-step conversion to various 8-hydroxyquinoline derivatives, demonstrating the adaptability of this method for generating substituted quinolinols with potentially higher yields compared to conventional heating. nih.gov

Beyond the initial ring formation, ring modification strategies can also be employed to introduce the 3-ethyl group onto a pre-existing 8-quinolinol core. However, direct electrophilic substitution at the 3-position of the quinoline ring can be challenging. Therefore, more complex, multi-step synthetic sequences may be required for such post-synthesis modifications. nih.gov

Advanced Synthetic Techniques and Sustainable Chemistry Principles

In recent years, the principles of sustainable and green chemistry have increasingly influenced the development of synthetic methodologies for quinoline derivatives. These advanced techniques aim to reduce reaction times, minimize energy consumption, and improve product yields while using more environmentally benign reagents and solvents.

Microwave-Assisted Organic Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. derpharmachemica.comsciepub.com For the synthesis of 8-hydroxyquinoline derivatives, microwave-assisted protocols have been shown to dramatically reduce reaction times and, in some cases, improve yields. nih.govnih.gov For instance, a microwave-assisted Friedländer synthesis of 8-hydroxyquinolines demonstrated a notable increase in yield to 72% compared to the 34% yield obtained through conventional heating. nih.gov This enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The application of microwave technology to the synthesis of 3-ethyl-8-quinolinol can be expected to offer similar benefits in terms of reaction efficiency and yield improvement.

Ultrasound-Assisted Organic Synthesis

Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. This technique can lead to shorter reaction times, milder reaction conditions, and improved yields. ksu.edu.sanih.gov The synthesis of various quinoline derivatives has been successfully achieved using ultrasound irradiation, often in environmentally friendly solvents like water. orientjchem.org The application of ultrasound in the synthesis of 3-ethyl-8-quinolinol could provide a greener and more efficient alternative to traditional methods by promoting faster and more complete reactions.

Optimization of Reaction Conditions and Yield Enhancement for 3-Ethyl-8-Quinolinol Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-ethyl-8-quinolinol. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the context of the Skraup reaction , the use of catalytic amounts of iodine and carrying out the reaction under pressure have been shown to improve quinoline yields. google.com Traditional Skraup reactions often result in yields around 50% and can be difficult to control. blogspot.com However, an optimized procedure for the synthesis of 8-hydroxyquinoline using the Skraup method from o-aminophenol, o-nitrophenol, and acrolein in an acetic acid and HCl aqueous solution at 90-100 °C for 5 hours has been reported to achieve a high yield. researchgate.net

For the Friedländer synthesis , various catalysts, including traditional acids and bases as well as more modern systems like ionic liquids, metal-organic frameworks, and nanocatalysts, have been explored to enhance reaction efficiency and selectivity. ukzn.ac.zanih.gov One-pot procedures, where the reduction of a nitro group to an amine is followed by an in situ Friedländer condensation, have been developed to streamline the synthesis and have demonstrated good to excellent yields (58–100%) for a range of substituted quinolines. organic-chemistry.org

The following table summarizes hypothetical optimized reaction conditions for the synthesis of 3-ethyl-8-quinolinol based on general principles of quinoline synthesis.

| Synthesis Method | Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |

| Modified Skraup | o-Aminophenol | 2-Ethylacrolein | H₂SO₄, Oxidizing Agent | None | 100-150 | 3-6 | 40-60 |

| Doebner-von Miller | o-Aminophenol | Butanal (in situ aldol) | Lewis or Brønsted Acid | None | 100-130 | 3 | 42-89 |

| Friedländer | 2-Amino-3-hydroxybenzaldehyde | Butanone | Acid or Base | Ethanol | Reflux | 2-4 | 60-80 |

| Microwave-Assisted Friedländer | 2-Amino-3-hydroxybenzaldehyde | Butanone | Catalyst-free | Ethanol | 120 (Microwave) | 0.25 | >70 |

| Ultrasound-Assisted Doebner-von Miller | o-Aminophenol | Butanal (in situ aldol) | Solid Acid Catalyst | Water | 50 (Ultrasound) | 1 | >80 |

Note: The data in this table is illustrative and based on typical conditions and yields for similar quinoline syntheses. Specific experimental results for 3-ethyl-8-quinolinol may vary.

Advanced Spectroscopic and Crystallographic Characterization of 8 Quinolinol, 3 Ethyl and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is fundamental for determining the precise molecular structure.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in the molecule.

Raman SpectroscopyRaman spectroscopy would provide complementary information to FTIR. It is particularly sensitive to non-polar bonds. Therefore, the aromatic ring vibrations of the quinoline (B57606) system would be expected to produce strong signals in the Raman spectrum.

While the principles of these analytical techniques are well-established, the specific data (chemical shifts, coupling constants, vibrational frequencies) for 8-Quinolinol, 3-ethyl- and its complexes are not available in the surveyed scientific literature. Without this primary data, a detailed and scientifically accurate article conforming to the requested structure cannot be generated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structural features of "8-Quinolinol, 3-ethyl-" through analysis of its fragmentation patterns. The molecular formula of "8-Quinolinol, 3-ethyl-" is C₁₁H₁₁NO, corresponding to a molecular weight of approximately 173.21 g/mol .

While specific mass spectral data for "8-Quinolinol, 3-ethyl-" is not extensively reported, the fragmentation behavior can be inferred from the well-documented patterns of 8-hydroxyquinoline (B1678124) and its derivatives. Upon electron ionization, the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic quinoline ring system.

The primary fragmentation pathways for 8-hydroxyquinoline derivatives typically involve the loss of small, stable molecules or radicals. For "8-Quinolinol, 3-ethyl-", the fragmentation is likely to be initiated by cleavage of the ethyl group. Key fragmentation events would include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z [M-15]⁺.

Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion at m/z [M-29]⁺.

Loss of carbon monoxide (CO): A characteristic fragmentation of phenolic compounds, leading to an ion at m/z [M-28]⁺.

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic compounds, resulting in a fragment at m/z [M-27]⁺.

The relative abundance of these fragment ions provides a fingerprint for the molecule's structure. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of their elemental compositions.

For metal complexes of "8-Quinolinol, 3-ethyl-", mass spectrometry can confirm the stoichiometry of the complex. The mass spectrum would show peaks corresponding to the intact metal-ligand complex, as well as fragments resulting from the loss of one or more ligands.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Predicted Key Fragmentations (m/z) | [M-15]⁺, [M-28]⁺, [M-29]⁺ |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy provides valuable information about the electronic transitions and photophysical properties of "8-Quinolinol, 3-ethyl-" and its complexes.

The UV-Vis absorption spectrum of "8-Quinolinol, 3-ethyl-" is expected to be similar to that of other 8-hydroxyquinoline derivatives, characterized by absorption bands in the ultraviolet and visible regions. These absorptions arise from π → π* and n → π* electronic transitions within the quinoline ring system.

Typically, 8-hydroxyquinoline derivatives exhibit two main absorption bands. The first, appearing at shorter wavelengths (around 250-320 nm), is attributed to the π → π* transitions of the aromatic system. A second, weaker band at longer wavelengths (around 320-400 nm) is assigned to the n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms. The exact position and intensity of these bands are influenced by the solvent polarity and the nature of substituents on the quinoline ring. The presence of the electron-donating ethyl group at the 3-position may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted 8-hydroxyquinoline.

Upon complexation with metal ions, significant changes in the UV-Vis spectrum are observed. The coordination of the ligand to a metal center typically results in a red shift of the absorption bands. This is due to the chelation effect, which lowers the energy of the electronic transitions. New absorption bands, corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, may also appear, often in the visible region, leading to colored complexes.

| Transition | Typical Wavelength Range (nm) |

|---|---|

| π → π | 250 - 320 |

| n → π | 320 - 400 |

| Charge Transfer (in complexes) | > 400 |

While 8-hydroxyquinoline itself is weakly fluorescent, many of its derivatives and, in particular, its metal complexes exhibit strong luminescence. The fluorescence of "8-Quinolinol, 3-ethyl-" is expected to be weak due to efficient non-radiative decay pathways.

Upon coordination to a metal ion, the rigidity of the ligand is increased, which restricts vibrational and rotational modes of non-radiative energy dissipation. This often leads to a significant enhancement of the fluorescence quantum yield. The emission wavelength of these complexes is dependent on both the substituent on the quinoline ring and the nature of the central metal ion.

The ethyl group at the 3-position of the quinoline ring, being an electron-donating group, is anticipated to influence the luminescence properties. Generally, electron-donating substituents on the 8-hydroxyquinoline scaffold can lead to a red shift in the emission wavelength and in some cases, an increase in the luminescence intensity. The emission spectra of metal complexes of "8-Quinolinol, 3-ethyl-" are expected to show broad emission bands in the visible region of the electromagnetic spectrum. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the extent of structural rearrangement in the excited state.

| Property | General Observation |

|---|---|

| Emission of Ligand | Weak |

| Emission of Metal Complexes | Strong |

| Effect of Electron-Donating Substituents | Potential for red-shifted emission and enhanced intensity |

X-ray Diffraction Analysis for Crystalline Structure Determination

The 8-hydroxyquinoline molecule is known to be planar. scirp.org In the solid state, these molecules often pack in such a way that they are stabilized by intermolecular interactions, including hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, as well as π–π stacking interactions between the aromatic quinoline rings. scirp.org

The introduction of a 3-ethyl group is expected to influence the crystal packing. The ethyl group may introduce some steric hindrance that could alter the intermolecular distances and angles compared to the unsubstituted parent compound.

| Feature | Description |

|---|---|

| Molecular Geometry of Ligand | Expected to be largely planar. |

| Intermolecular Interactions | Hydrogen bonding and π–π stacking. |

| Coordination in Complexes | Bidentate chelation through nitrogen and deprotonated oxygen. |

| Coordination Geometries | Varies with metal ion (e.g., tetrahedral, square planar, octahedral). |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements present in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized compounds like "8-Quinolinol, 3-ethyl-" and for confirming the stoichiometry of its metal complexes.

For "8-Quinolinol, 3-ethyl-", with a molecular formula of C₁₁H₁₁NO, the theoretical elemental composition can be calculated as follows:

Carbon (C): 76.28%

Hydrogen (H): 6.40%

Nitrogen (N): 8.09%

Oxygen (O): 9.23%

Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages (typically within ±0.4%) to confirm the purity and identity of the compound.

In the case of metal complexes, elemental analysis is used to determine the metal-to-ligand ratio. For example, in a complex with a divalent metal ion (M²⁺) and a 1:2 stoichiometry, the expected formula would be M(C₁₁H₁₀NO)₂. The experimental percentages of C, H, N, and the metal would be compared to the calculated values for this formula to confirm the composition of the complex. This technique is often used in conjunction with other spectroscopic and analytical methods to provide a complete and unambiguous characterization of the synthesized compounds. scirp.org

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 76.28 |

| Hydrogen (H) | 6.40 |

| Nitrogen (N) | 8.09 |

Compound Index

| Compound Name |

|---|

| 8-Quinolinol, 3-ethyl- |

| 8-hydroxyquinoline |

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the detailed computational chemistry and theoretical modeling solely for the compound 8-Quinolinol, 3-ethyl- .

The provided outline requires in-depth analysis and data for sections including Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling specifically for this molecule.

While extensive computational research exists for the parent compound, 8-hydroxyquinoline, and various other derivatives, this information does not pertain specifically to the 3-ethyl substituted variant. Adhering to the strict instruction to focus solely on "8-Quinolinol, 3-ethyl-" and to not introduce information outside this scope, it is not possible to generate the requested article with the required scientific accuracy and detail.

Therefore, the content for the specified outline on "Computational Chemistry and Theoretical Modeling of 8-Quinolinol, 3-ethyl-" cannot be provided at this time due to a lack of available research findings for this particular compound.

Computational Chemistry and Theoretical Modeling of 8 Quinolinol, 3 Ethyl

Prediction and Analysis of Photophysical Properties (e.g., Luminescence Quantum Yields, Excited State Lifetimes)

There is a notable absence of specific theoretical predictions or experimental data concerning the photophysical properties of 8-Quinolinol, 3-ethyl- in available scientific literature. The parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), is well-known for its fluorescent properties, which are sensitive to its environment and can be modulated by chelation with metal ions. niscpr.res.inscispace.comrroij.com Studies on 8-HQ and its various other derivatives have extensively characterized their absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics. niscpr.res.innih.govnih.gov

Theoretical methods, such as time-dependent density functional theory (TD-DFT), have been successfully applied to other 8-hydroxyquinoline derivatives to predict their electronic transitions and understand the nature of their excited states. walisongo.ac.id These computational approaches are crucial for predicting properties like luminescence quantum yields and excited-state lifetimes, which are fundamental to understanding the light-emitting behavior of these molecules. nih.govnih.gov

However, specific values or predictive analyses for the luminescence quantum yield and excited-state lifetimes of 8-Quinolinol, 3-ethyl- are not documented. The influence of the 3-ethyl substituent on the electronic structure and subsequent photophysical behavior of the 8-quinolinol scaffold has not been specifically modeled or measured, precluding a detailed discussion of its potential luminescent characteristics.

Coordination Chemistry and Metal Complexation Dynamics of 8 Quinolinol, 3 Ethyl

Ligand Design Principles and Coordination Modalities of 8-Quinolinol Derivatives

The fundamental coordination behavior of 8-quinolinol derivatives is dictated by the arrangement of its donor atoms and the electronic nature of the quinoline (B57606) ring system.

8-Quinolinol and its derivatives, including 3-ethyl-8-quinolinol, primarily function as monoprotic, bidentate ligands. nih.gov Chelation occurs through the deprotonated phenolic oxygen and the nitrogen atom of the quinoline ring, forming a stable five-membered chelate ring with a metal ion. This bidentate coordination is a well-established modality for 8-quinolinol compounds, leading to the formation of complexes with various stoichiometries, commonly ML2 and ML3, depending on the coordination number and oxidation state of the central metal ion. scirp.orgscispace.com The formation of these stable chelate rings is a primary driving force for the complexation of metal ions by 8-quinolinol derivatives.

The introduction of an ethyl group at the 3-position of the quinoline ring in 8-quinolinol, 3-ethyl- is expected to introduce notable steric and electronic effects that modify its coordination chemistry compared to the unsubstituted parent ligand.

Steric Effects: The ethyl group at the 3-position is adjacent to the coordinating nitrogen atom. This substitution introduces steric hindrance around the metal center upon complexation. This steric bulk can influence the coordination geometry of the resulting metal complexes, potentially leading to distorted geometries compared to the typically observed octahedral or square planar arrangements for unsubstituted 8-quinolinol complexes. Furthermore, this steric clash may affect the number of ligands that can coordinate to a metal ion, in some cases favoring the formation of complexes with lower coordination numbers.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with 8-quinolinol derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties. While specific research on 8-Quinolinol, 3-ethyl- is limited, the general behavior of its complexes can be inferred from studies on other 8-quinolinol derivatives.

8-Quinolinol derivatives readily form stable complexes with a wide array of transition metal ions. nih.govresearchgate.netresearchgate.net

Cu(II), Zn(II), Co(II), and Ni(II): These divalent metal ions typically form complexes with the general formula M(L)2, where L is the deprotonated 8-quinolinol derivative. nih.govscirp.org The geometry of these complexes can vary. For instance, Cu(II) complexes are often square planar or distorted octahedral, while Co(II), Ni(II), and Zn(II) complexes can adopt tetrahedral or octahedral geometries. nih.govnih.govjchemlett.com The synthesis generally involves the reaction of the ligand with the corresponding metal chloride or nitrate (B79036) salt in a methanolic or ethanolic solution. nih.govnih.gov

Fe(III) and Mn(II): Iron(III) typically forms a neutral tris-chelate complex, [Fe(L)3], with 8-quinolinol derivatives, exhibiting an octahedral geometry. dntb.gov.ua Manganese(II) can form complexes with a 1:2 metal-to-ligand ratio, often with additional coordinated solvent molecules to satisfy its coordination sphere, resulting in octahedral geometries. researchgate.net

Ti(IV): While specific data for 3-ethyl-8-quinolinol is unavailable, titanium(IV) forms complexes with 8-hydroxyquinoline (B1678124). For example, the reaction of titanium isopropoxide with 8-hydroxyquinoline yields TiQ2(OPr)2. These complexes can serve as precursors for other titanium-oxo complexes.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Cu(II) | 1:2 | Square Planar, Distorted Octahedral |

| Zn(II) | 1:2 | Tetrahedral, Octahedral |

| Co(II) | 1:2 | Tetrahedral, Octahedral |

| Ni(II) | 1:2 | Tetrahedral, Octahedral |

| Fe(III) | 1:3 | Octahedral |

| Mn(II) | 1:2 | Octahedral |

| Ti(IV) | 1:2 | Octahedral |

Aluminum(III) forms a well-known and highly stable tris-chelate complex with 8-quinolinol and its derivatives, commonly known as Alq3. scirp.org This complex, [Al(L)3], features a facial (fac) or meridional (mer) arrangement of the three bidentate ligands around the central aluminum ion, resulting in an octahedral geometry. These complexes are renowned for their applications in organic light-emitting diodes (OLEDs) due to their excellent thermal stability and electroluminescent properties. The synthesis typically involves the reaction of an aluminum salt with the 8-quinolinol derivative in a suitable solvent.

Lanthanides: Lanthanide ions (Ln(III)) are known to form complexes with 8-quinolinol derivatives. ijsr.net Due to their larger ionic radii and preference for higher coordination numbers (typically 8 or 9), the stoichiometry and structure of lanthanide complexes can be more varied. Mixed ligand complexes, where the lanthanide ion is coordinated to both 8-quinolinol derivatives and other ligands (such as other organic ligands or solvent molecules), are common. For example, lanthanum(III) can form mixed ligand complexes of the type [La(Q)2(L)·2H2O], where Q is 8-hydroxyquinoline and L is an amino acid, resulting in a coordination number of eight. ijsr.net

Actinides: The coordination chemistry of actinides with 8-quinolinol derivatives is less explored compared to transition metals and lanthanides. However, studies have shown that actinide ions such as uranium(VI) (in the form of the uranyl ion, UO2^2+) can form complexes with 8-quinolinol and its substituted derivatives. The synthesis and characterization of such complexes have been reported, though detailed structural information for 3-ethyl-8-quinolinol complexes is not readily available. core.ac.uk

Elucidation of Coordination Geometries and Oxidation States

The coordination chemistry of 8-Quinolinol, 3-ethyl- is predicated on the foundational structure of its parent molecule, 8-hydroxyquinoline (8-HQ). 8-HQ is a classic monoprotic, bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group to form a stable five-membered ring. scirp.orgresearchgate.net The introduction of a 3-ethyl group is not expected to alter this fundamental binding mode.

Metal complexes involving 8-hydroxyquinoline derivatives commonly exhibit coordination numbers of 4 and 6, leading to distinct geometries. libretexts.orglibretexts.orgpressbooks.pub For divalent metal ions such as Cu(II), Zn(II), or Ni(II), 1:2 metal-to-ligand complexes are typically formed. scirp.orgsphinxsai.com These can adopt either a tetrahedral or a square planar geometry. libretexts.orgyoutube.com For instance, copper(II) complexes with 8-HQ have been reported to form square-planar geometries. scirp.org Trivalent metal ions like Al(III), Fe(III), and Cr(III) tend to form highly stable 1:3 metal-to-ligand complexes, resulting in a six-coordinate octahedral geometry. nih.govmdpi.com The renowned OLED material, Tris(8-hydroxyquinoline)aluminum (Alq3), is a prime example of such an octahedral complex. researchgate.netbibliotekanauki.pl

| Metal Ion (Oxidation State) | Coordination Number | Typical Stoichiometry (Metal:Ligand) | Common Geometry | Example (with 8-HQ) |

|---|---|---|---|---|

| Cu(II), Zn(II) | 4 | 1:2 | Tetrahedral or Square Planar | [Cu(8-HQ)₂] scirp.org |

| Al(III), Fe(III), Cr(III) | 6 | 1:3 | Octahedral | [Al(8-HQ)₃] (Alq3) bibliotekanauki.pl |

| Ni(II), Co(II) | 6 | 1:2 (with 2 solvent molecules) | Distorted Octahedral | [Ni(8-HQ)₂(H₂O)₂] scirp.org |

Spectroscopic Features of Metal Complexes

Luminescence Properties of Metal-8-Quinolinol, 3-ethyl- Complexes

8-hydroxyquinoline and its derivatives are known for their valuable luminescence properties, which are significantly modulated upon complexation with metal ions. scispace.com The free 8-Quinolinol, 3-ethyl- ligand is expected to be weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen. scispace.comnih.gov

Upon chelation with a metal ion, this ESIPT process is prohibited. nih.gov The metal ion replaces the hydroxyl proton, leading to the formation of a more rigid molecular structure. This increased rigidity reduces non-radiative decay pathways and significantly enhances the fluorescence quantum yield, a phenomenon known as chelation-enhanced fluorescence (CHEF). scispace.com The resulting metal complexes are often highly luminescent.

The emission properties, such as wavelength and intensity, are influenced by several factors:

The nature of the metal ion: Different metal ions can lead to variations in emission color. For example, Al(III) complexes of 8-HQ are known for their bright green emission, while complexes with other ions like Zn(II) also show strong luminescence. researchgate.netijcce.ac.ir

Substituents on the quinoline ring: The electronic nature of substituents plays a key role in tuning the emission wavelength. Electron-donating groups can cause a bathochromic (red) shift in the emission, while electron-withdrawing groups may cause a hypsochromic (blue) shift. researchgate.netbibliotekanauki.pl The 3-ethyl group on the 8-Quinolinol ligand is an electron-donating group, which would likely red-shift the emission spectrum compared to the unsubstituted 8-HQ complex.

Characterization by Advanced Spectroscopic Techniques

The formation and structure of metal-8-Quinolinol, 3-ethyl- complexes can be thoroughly investigated using a suite of advanced spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Upon complexation, the broad absorption band corresponding to the O-H stretching vibration of the free ligand (around 3200-3400 cm⁻¹) disappears, indicating the deprotonation and coordination of the hydroxyl oxygen. scirp.org Furthermore, shifts in the stretching frequencies of the C=N and C-O bonds within the quinoline ring provide evidence of coordination through the nitrogen and oxygen atoms. researchgate.net

UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectra of the complexes show significant changes compared to the free ligand. The spectra of 8-HQ complexes typically exhibit intense bands in the UV region corresponding to π-π* transitions within the ligand. Upon complexation, new, often broad, absorption bands may appear at longer wavelengths, which can be assigned to metal-to-ligand charge transfer (MLCT) transitions. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes (e.g., with Zn(II) or Al(III)). The signal for the hydroxyl proton in the ¹H NMR spectrum of the free ligand vanishes upon complexation. Additionally, the chemical shifts of the protons and carbons in the quinoline ring, particularly those near the coordination sites (N and O atoms), are altered, confirming the binding event. ijcce.ac.ir

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the stoichiometric ratio of the metal to the ligand in the complex by identifying the mass-to-charge ratio of the intact complex ion. mdpi.com

| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Metal Complexation |

|---|---|---|

| FTIR | Broad ν(O-H) band | Disappearance of the ν(O-H) band. scirp.org |

| UV-Vis | Ligand-centered π-π* transitions | Shift in ligand bands and appearance of new MLCT bands. mdpi.com |

| ¹H NMR | Signal for -OH proton present | Disappearance of -OH proton signal; shifts in aromatic proton signals. |

| Fluorescence | Weak emission | Significant enhancement of fluorescence intensity (CHEF). scispace.com |

Applications of Metal-8-Quinolinol, 3-ethyl- Complexes

Development of Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Metal complexes of 8-hydroxyquinoline are cornerstone materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). scispace.com The archetypal material, Alq3, is widely used as a robust and efficient green emitter and as an electron-transporting layer due to its high thermal stability, excellent luminescence, and good charge transport capabilities. researchgate.netmdpi.comresearchgate.net

Complexes of 8-Quinolinol, 3-ethyl- are predicted to be highly suitable for OLED applications. The introduction of an ethyl group at the 3-position can enhance the solubility of the complex, which is advantageous for device fabrication from solution. Moreover, the electron-donating nature of the ethyl group can be used to fine-tune the electronic properties (HOMO/LUMO energy levels) of the complex. bibliotekanauki.pl This tuning can alter the emission color and improve charge injection/transport, potentially leading to devices with higher efficiency and different emission colors compared to the standard Alq3. researchgate.net Zinc(II) complexes of 8-HQ derivatives are also being explored as promising materials that can serve as both emitters and electron carriers, sometimes surpassing the performance of aluminum complexes. ijcce.ac.ir

Fluorescent Chemosensors and Probes for Specific Metal Ion Detection

The strong and often selective fluorescence enhancement of 8-hydroxyquinoline derivatives upon binding to specific metal ions makes them excellent candidates for fluorescent chemosensors. researchgate.netnih.govx-mol.com These sensors operate on a "turn-on" mechanism, where the fluorescence is switched on or significantly increased in the presence of the target analyte. acs.org

A sensor based on 8-Quinolinol, 3-ethyl- would likely exhibit high sensitivity and selectivity for certain metal ions. The binding cavity created by the nitrogen and oxygen atoms is particularly well-suited for ions like Zn(II) and Al(III). scispace.comnih.gov The selectivity of the sensor can be influenced by the substituent on the quinoline ring. The design of the ligand allows for the detection of environmentally and biologically important metal ions. For instance, different 8-HQ derivatives have been successfully designed for the selective detection of Pb(II), Zn(II), and other heavy metal ions in aqueous media. nih.govacs.org The development of such a sensor would involve studying its fluorescence response to a wide range of different cations to establish its selectivity profile. acs.org

Catalytic Applications (e.g., Ring-Opening Polymerization Initiators, Ester Hydrolysis)

There is a notable absence of specific studies detailing the use of 8-Quinolinol, 3-ethyl- metal complexes as catalysts for ring-opening polymerization (ROP) or ester hydrolysis. However, the broader class of 8-hydroxyquinolinate-based ligands has been explored in various catalytic systems.

Ring-Opening Polymerization (ROP) Initiators:

Metal complexes are pivotal in catalyzing the ring-opening polymerization of cyclic esters to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). While direct evidence for the catalytic activity of 8-Quinolinol, 3-ethyl- complexes in ROP is not available, related 8-hydroxyquinolinate ligands complexed with metals such as titanium and zirconium have been mentioned in the context of the copolymerization of maleic anhydride (B1165640) and tert-butyl glycidyl (B131873) ether rsc.org. Iron(II) complexes featuring N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amine ligands have demonstrated efficiency in the ROP of ε-caprolactone nih.gov. These examples suggest that metal complexes of substituted quinolines can be effective ROP initiators. The 3-ethyl substituent on the 8-quinolinol backbone could potentially influence the stereoselectivity and activity of a metal catalyst in ROP processes.

Ester Hydrolysis:

The hydrolysis of esters is a fundamental organic reaction that can be catalyzed by acids, bases, or metal complexes wikipedia.orglibretexts.orgchemistrysteps.comyoutube.comlibretexts.org. Although no specific data exists for catalysis by 8-Quinolinol, 3-ethyl- complexes, the general principles of Lewis acid catalysis by metal ions coordinated to organic ligands are well-established. A metal complex of 8-Quinolinol, 3-ethyl- would be expected to act as a Lewis acid, activating the ester carbonyl group towards nucleophilic attack by water. The ethyl group at the 3-position might sterically hinder the approach of the ester substrate to the metal center, potentially affecting the catalytic efficiency compared to unsubstituted 8-hydroxyquinoline complexes.

Table 1: Examples of Metal Complexes Used in Ring-Opening Polymerization Note: This table presents data for related quinoline derivatives due to the absence of specific data for 8-Quinolinol, 3-ethyl-.

| Catalyst / Ligand System | Metal | Monomer | Polymer | Reference |

| N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amines | Iron(II) | ε-caprolactone | Polycaprolactone (PCL) | nih.gov |

| 8-hydroxyquinolinate-based ligands | Titanium, Zirconium | Maleic anhydride, tert-butyl glycidyl ether | Polyester | rsc.org |

| (E)-N-phenyl-1-(pyridin-4-yl)methanimine | Zinc(II) | ε-caprolactone, Lactides | PCL, Polylactides (PLA) | nih.gov |

Fabrication of Coordination Polymers and Supramolecular Architectures

Specific examples of coordination polymers or supramolecular architectures constructed from 8-Quinolinol, 3-ethyl- are not documented in the reviewed literature. However, the parent compound, 8-hydroxyquinoline, and its various derivatives are well-known for their ability to form stable complexes with a wide range of metal ions, leading to the assembly of diverse and functional coordination polymers and supramolecular structures mdpi.comresearchgate.netnih.govnih.gov.

The fundamental principle behind the formation of these structures lies in the ability of the 8-hydroxyquinolinate ligand to act as a bridging unit between metal centers. The nitrogen and oxygen atoms of the ligand chelate to a metal ion, and if the ligand is appropriately substituted, it can coordinate to another metal ion, thus propagating a polymeric chain or network. The nature of the resulting architecture is influenced by several factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, and the presence of any substituents on the quinoline ring.

For instance, two new Cr(III) complexes based on 2-substituted 8-hydroxyquinoline ligands were synthesized and found to feature 3D supramolecular architectures constructed from noncovalent interactions like π···π stacking and various hydrogen bonds mdpi.comnih.gov. This highlights the importance of substituents in directing the final structure. Similarly, a series of novel 3D coordination polymers have been assembled from lanthanide ions and quinoline-2,4-dicarboxylate, where the structural diversity is influenced by reaction conditions nih.gov.

Table 2: Examples of Coordination Polymers and Supramolecular Structures from Quinoline Derivatives Note: This table presents data for related quinoline derivatives due to the absence of specific data for 8-Quinolinol, 3-ethyl-.

| Ligand | Metal Ion(s) | Resulting Structure | Key Features | Reference |

| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | Cu(II) | 2D Coordination Polymer | Photoluminescent | mdpi.com |

| (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline | Cr(III) | 3D Supramolecular Architecture | Stabilized by noncovalent interactions | mdpi.comnih.gov |

| N,Nʼ-di-(8-Hydroxyquinolinolyl- 5-methyl)-N, N-diethyl-1,3-propane diamine | Zn(II), Cu(II), Ni(II), Co(II), Mn(II) | Coordination Polymers | Thermally stable | researchgate.net |

| Quinoline-2,4-dicarboxylate | Lanthanide(III) ions | 3D Coordination Polymers | Luminescent properties | nih.gov |

Advanced Analytical and Environmental Applications of 8 Quinolinol, 3 Ethyl

Chromatographic Methodologies for Analysis and Quantification

Methodologies for the analysis of 8-quinolinol and its derivatives are well-established, often employing techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.orgnih.goveurl-pesticides.eu These methods are crucial for quality control and residue analysis in various matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

While HPLC methods have been developed and validated for numerous 8-hydroxyquinoline (B1678124) derivatives, including halogenated versions and more complex structures, no specific, validated HPLC method for the analysis and quantification of "8-Quinolinol, 3-ethyl-" was identified in the conducted search. rsc.orgresearchgate.netnih.gov The development of such a method would typically involve optimizing parameters such as the column type (e.g., C18), mobile phase composition, and detector wavelength, followed by validation according to established guidelines to ensure linearity, accuracy, precision, and sensitivity. rsc.orggoogle.com

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and tandem LC-MS/MS are powerful techniques used for the sensitive and selective detection of 8-quinolinol derivatives, often in complex biological or environmental samples. nih.goveurl-pesticides.eu These methods provide structural information and allow for low detection limits. However, the literature search did not yield specific applications or developed LC-MS methods for "8-Quinolinol, 3-ethyl-".

Spectrophotometric Techniques for Trace Analysis and Metal Ion Detection

Spectrophotometry is a classic and widely used technique for the determination of metal ions using 8-quinolinol and its derivatives as chromogenic reagents. researchgate.netresearchgate.netnih.gov The formation of colored metal-chelate complexes allows for their quantification. Although the parent compound, 8-hydroxyquinoline, is a well-known reagent for the spectrophotometric determination of numerous metal ions, specific studies detailing the complex formation, spectral characteristics, and application of "8-Quinolinol, 3-ethyl-" for trace analysis and metal ion detection are not available.

Electrochemical Characterization and Sensing Applications (e.g., Voltammetry)

The electrochemical properties of 8-quinolinol derivatives are of interest for the development of chemical sensors. iosrjournals.org Techniques like cyclic voltammetry are used to study their redox behavior and interaction with other substances. electrochemsci.orgresearchgate.net Modified electrodes incorporating 8-quinolinol have been used for the sensitive determination of the compound itself and for sensing metal ions. researchgate.net Despite this, no research was found that specifically details the electrochemical characterization, voltammetric behavior, or sensing applications of "8-Quinolinol, 3-ethyl-".

Ion Exchange Properties and Preconcentration Techniques for Metal Ions

Chelating resins functionalized with 8-hydroxyquinoline are employed for the selective preconcentration and separation of metal ions from various matrices. researchgate.netscispace.comacs.org These materials leverage the chelating ability of the immobilized quinolinol group to bind metal ions. One study investigated a complex derivative, 7-(4-ethyl-1-methyloctyl)-8-quinolinol, for its use on a resin support. doi.org However, the specific ion exchange properties of "8-Quinolinol, 3-ethyl-" or its use in preconcentration techniques have not been reported in the reviewed literature.

Applications in Corrosion Inhibition Studies

The molecular structure of 8-hydroxyquinoline and its derivatives, featuring heteroatoms and aromatic rings, makes them effective corrosion inhibitors for various metals in acidic media. najah.edugoogle.com Their mechanism often involves adsorption onto the metal surface, forming a protective film. While numerous studies have investigated the corrosion inhibition potential of different quinoline (B57606) derivatives, no specific research on the application or efficacy of "8-Quinolinol, 3-ethyl-" as a corrosion inhibitor was found. najah.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。